2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
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Overview
Description
2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is a heterocyclic compound that contains both oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including condensation reactions.
Linking the Oxazole and Pyridine Rings: The two rings are linked through a sulfanyl (thioether) bridge, typically using thiolation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens or organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib, which also contain the oxazole ring.
Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine, which contain the pyridine ring.
Uniqueness
2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the combination of the oxazole and pyridine rings linked by a sulfanyl bridge. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10N2O3S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-7-5-8(16-13-7)6-17-10-9(11(14)15)3-2-4-12-10/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
USCXFIKERNQLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CSC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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